Cas no 2228093-35-2 (methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate)
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate
- EN300-1778048
- 2228093-35-2
-
- Inchi: 1S/C8H13N3O2/c1-3-11-5-4-10-7(11)6(9)8(12)13-2/h4-6H,3,9H2,1-2H3
- InChI Key: SENHEUYXELKXIB-UHFFFAOYSA-N
- SMILES: O(C)C(C(C1=NC=CN1CC)N)=O
Computed Properties
- Exact Mass: 183.100776666g/mol
- Monoisotopic Mass: 183.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 70.1Ų
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778048-0.05g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 0.05g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1778048-0.1g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 0.1g |
$1019.0 | 2023-09-20 | ||
| Enamine | EN300-1778048-0.25g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 0.25g |
$1065.0 | 2023-09-20 | ||
| Enamine | EN300-1778048-0.5g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 0.5g |
$1111.0 | 2023-09-20 | ||
| Enamine | EN300-1778048-1.0g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1778048-2.5g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 2.5g |
$2268.0 | 2023-09-20 | ||
| Enamine | EN300-1778048-5.0g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1778048-10.0g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1778048-1g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1778048-5g |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate |
2228093-35-2 | 5g |
$3355.0 | 2023-09-20 |
methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate
Methyl 2-Amino-2-(1-Ethyl-1H-Imidazol-2-yl)acetate: An Overview of CAS No. 2228093-35-2
Methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate (CAS No. 2228093-35-2) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MEAIEIA for brevity, is characterized by its distinctive molecular structure, which includes an imidazole ring and an amino group. These features contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical formula of methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate is C9H14N4O2, and its molecular weight is approximately 206.23 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These physical properties make it easy to handle and suitable for a wide range of experimental conditions.
In recent years, the study of methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate has focused on its potential therapeutic applications. One of the key areas of interest is its activity as a modulator of ion channels, particularly calcium channels. Research has shown that this compound can selectively bind to specific subtypes of calcium channels, thereby modulating their function. This property makes it a promising candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Another significant area of research involves the anti-inflammatory properties of methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate. Studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This effect is particularly relevant in the context of chronic inflammatory diseases, where excessive cytokine production can lead to tissue damage and organ dysfunction.
The pharmacokinetic profile of methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate has also been extensively studied. It has been found to have good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, the compound exhibits low toxicity in preclinical studies, making it a safe candidate for further development.
In the realm of drug discovery, methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate has been used as a lead compound for the development of novel therapeutic agents. Its unique structure provides a scaffold for chemical modifications that can enhance its potency and selectivity. For example, researchers have explored the effects of substituting different functional groups on the imidazole ring or the amino group to optimize its biological activity.
The synthetic route for methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate involves several steps, including the formation of an imidazole derivative followed by coupling with an amino acid ester. The process is well-documented in the literature and can be adapted to large-scale production if necessary. This synthetic flexibility allows for efficient scale-up and cost-effective manufacturing.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-amino-2-(1-ethyl-1H-imidazol-2-y l)acetate in various therapeutic settings. Preliminary results are promising, with several studies reporting positive outcomes in animal models of neurological disorders and inflammatory diseases. These findings have paved the way for further clinical investigations and potential commercialization.
In conclusion, methyl 2-amino-2-(1-Ethyl -1H-imidazol - 3 - yl ) acetate (CAS No. 093 -35 - ) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research and development in the pharmaceutical industry.
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